molecular formula C7H4F5NOS B13111234 4-(Pentafluorosulfanyl)benzooxazole

4-(Pentafluorosulfanyl)benzooxazole

Cat. No.: B13111234
M. Wt: 245.17 g/mol
InChI Key: QCRNUTSTAUVTDP-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)benzooxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a pentafluorosulfanyl group. The benzoxazole scaffold is known for its diverse biological activities and is widely used in medicinal chemistry. The addition of the pentafluorosulfanyl group enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzooxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. One common method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the use of magnetic solid acid nanocatalysts, which offer high yields and can be easily separated and reused .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-(Pentafluorosulfanyl)benzooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

4-(Pentafluorosulfanyl)benzooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the pentafluorosulfanyl group can enhance these interactions through its electron-withdrawing properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the pentafluorosulfanyl group.

    4-(Trifluoromethyl)benzooxazole: A similar compound with a trifluoromethyl group instead of a pentafluorosulfanyl group.

    2-(Pentafluorosulfanyl)benzooxazole: A positional isomer with the pentafluorosulfanyl group at a different position on the benzoxazole ring.

Uniqueness: 4-(Pentafluorosulfanyl)benzooxazole is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and material science .

Properties

Molecular Formula

C7H4F5NOS

Molecular Weight

245.17 g/mol

IUPAC Name

1,3-benzoxazol-4-yl(pentafluoro)-λ6-sulfane

InChI

InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)6-3-1-2-5-7(6)13-4-14-5/h1-4H

InChI Key

QCRNUTSTAUVTDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(F)(F)(F)(F)F)N=CO2

Origin of Product

United States

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